

Spectroscopic Profile of (Z)-pent-3-en-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-pent-3-en-2-ol

Cat. No.: B15360816

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(Z)-pent-3-en-2-ol**, a key chiral building block in organic synthesis. The information presented herein is essential for the characterization and quality control of this compound in research and development settings. While experimental data for the (Z)-isomer is limited in publicly accessible databases, this document compiles available information and provides context based on related compounds and spectroscopic principles.

Spectroscopic Data Summary

The spectroscopic data for **(Z)-pent-3-en-2-ol** is summarized below. It is important to note that where experimental data for the (Z)-isomer is unavailable, data from its (E)-isomer or general spectroscopic principles for similar structural motifs are referenced for comparative purposes.

Table 1: General Information for **(Z)-pent-3-en-2-ol**

Property	Value	Reference
Molecular Formula	C ₅ H ₁₀ O	[1] [2] [3]
Molecular Weight	86.13 g/mol	[1] [2] [3]
IUPAC Name	(3Z)-pent-3-en-2-ol	[1]
CAS Number	60102-80-9	

Table 2: Infrared (IR) Spectroscopy Data

An infrared spectrum for **(Z)-pent-3-en-2-ol** is available from the NIST Chemistry WebBook, recorded as a condensed phase spectrum.[\[4\]](#) Key absorptions are expected for the hydroxyl and alkene functional groups.

Functional Group	Expected Absorption Range (cm ⁻¹)	Observed Absorption (cm ⁻¹)
O-H Stretch (alcohol)	3200-3600 (broad)	Data not explicitly provided in search results
C-H Stretch (sp ²)	3000-3100	Data not explicitly provided in search results
C-H Stretch (sp ³)	2850-3000	Data not explicitly provided in search results
C=C Stretch (alkene)	1640-1680	Data not explicitly provided in search results
C-O Stretch (alcohol)	1050-1260	Data not explicitly provided in search results

Table 3: ¹H NMR Spectroscopy Data (Predicted)

No experimental ¹H NMR data for **(Z)-pent-3-en-2-ol** was found in the provided search results. The following table presents predicted chemical shifts (δ) and coupling constants (J) based on typical values for similar structural features. For comparison, data for the trans isomer, (E)-pent-3-en-2-ol, is included where available.

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)	Notes
H1 (CH ₃ -C=)	~1.7	d	~7	
H2 (-CH(OH)-)	~4.5-4.8	m		
H3 (=CH-)	~5.4-5.6	m	J(H3,H4) ≈ 10-12 (cis)	
H4 (=CH-)	~5.6-5.8	m	J(H3,H4) ≈ 10-12 (cis)	
H5 (CH ₃ -CH(OH)-)	~1.2	d	~6.5	
OH	Variable	s (broad)	Dependent on solvent and concentration.	

Table 4: ¹³C NMR Spectroscopy Data (Predicted)

No experimental ¹³C NMR data for **(Z)-pent-3-en-2-ol** was found. Predicted chemical shifts are provided based on established ranges for similar carbon environments.

Carbon	Predicted Chemical Shift (δ , ppm)
C1 (CH ₃ -C=)	~10-15
C2 (-CH(OH)-)	~65-70
C3 (=CH-)	~125-135
C4 (=CH-)	~130-140
C5 (CH ₃ -CH(OH)-)	~20-25

Table 5: Mass Spectrometry Data

Mass spectrometry data for the general structure of 3-penten-2-ol is available.[\[5\]](#) The fragmentation pattern is expected to be influenced by the alcohol and alkene functional groups.

m/z	Proposed Fragment	Notes
86	$[M]^+$	Molecular ion peak
71	$[M - \text{CH}_3]^+$	Loss of a methyl group
68	$[M - \text{H}_2\text{O}]^+$	Loss of water
45	$[\text{CH}_3\text{CHOH}]^+$	Alpha-cleavage
43	$[\text{C}_3\text{H}_7]^+$	Allylic cleavage

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data are not available in the search results. However, standard procedures for spectroscopic analysis of volatile alcohols are described below.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or Neat Liquid Film

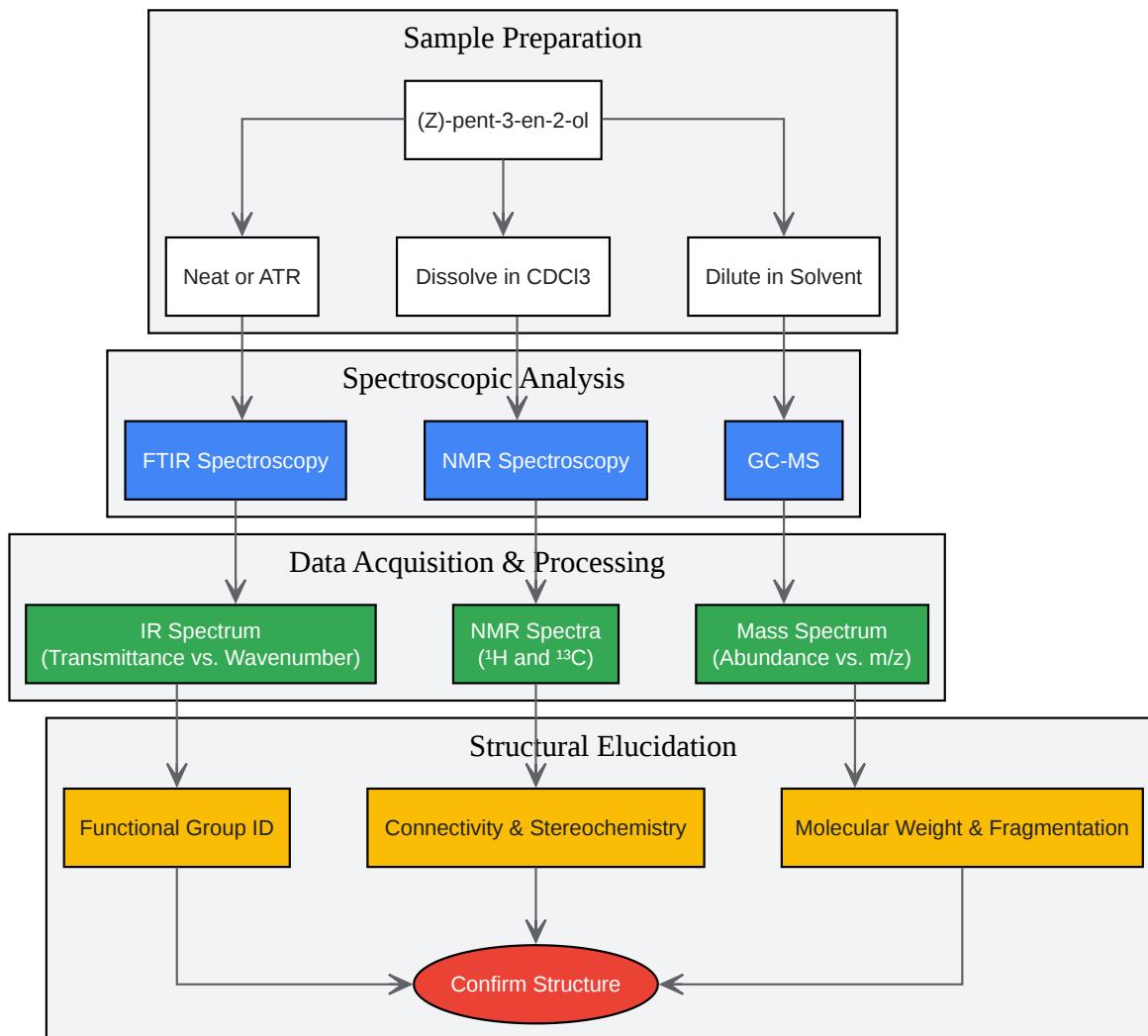
- Sample Preparation: For ATR, a small drop of **(Z)-pent-3-en-2-ol** is placed directly onto the ATR crystal. For a neat liquid film, a drop of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample holder (or clean plates) is recorded. The sample is then scanned, typically over a range of $4000\text{-}400\text{ cm}^{-1}$. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ^1H and ^{13}C NMR in Deuterated Solvent

- Sample Preparation: Approximately 5-10 mg of **(Z)-pent-3-en-2-ol** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition for ^1H NMR: The instrument is tuned and shimmed to optimize the magnetic field homogeneity. A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and number of scans.
- Data Acquisition for ^{13}C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required due to the low natural abundance of ^{13}C .
- Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS at 0.00 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)


Method: Electron Ionization (EI)

- Sample Preparation: A dilute solution of **(Z)-pent-3-en-2-ol** is prepared in a volatile solvent (e.g., dichloromethane or methanol).
- Instrument: A gas chromatograph coupled to a mass spectrometer.
- Gas Chromatography:
 - Injector: A split/splitless injector is typically used, with an injection volume of 1 μL .
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is suitable for separating volatile alcohols.
 - Oven Program: A temperature ramp is used to elute the compound, for example, starting at 50°C and ramping to 250°C.

- Carrier Gas: Helium is commonly used as the carrier gas.
- Mass Spectrometry:
 - Ionization: Electron ionization (EI) at a standard energy of 70 eV.
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions by their mass-to-charge ratio (m/z).
 - Detector: An electron multiplier detects the ions.
- Data Analysis: The resulting mass spectrum shows the relative abundance of different fragment ions, which can be used to elucidate the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like **(Z)-pent-3-en-2-ol**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **(Z)-pent-3-en-2-ol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijoer.com [ijoer.com]
- 2. (Z)-pent-3-en-2-ol [webbook.nist.gov]
- 3. (Z)-pent-3-en-2-ol | C5H10O | CID 6429029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of (Z)-pent-3-en-2-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15360816#spectroscopic-data-of-z-pent-3-en-2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com